N-(4-{[(methylamino)carbonyl]amino}phenyl)acetamide
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Overview
Description
N-(4-{[(methylamino)carbonyl]amino}phenyl)acetamide is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.234 g/mol It is known for its unique structure, which includes a phenyl ring substituted with a methylamino carbonyl group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(methylamino)carbonyl]amino}phenyl)acetamide typically involves the reaction of 4-nitroaniline with methyl isocyanate, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like dicyclohexyl carbodiimide (DCC) and 4-N,N-dimethylaminopyridine (DMAP) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(methylamino)carbonyl]amino}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amines .
Scientific Research Applications
N-(4-{[(methylamino)carbonyl]amino}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-{[(methylamino)carbonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis, while its anticancer effects are linked to the induction of apoptosis in cancer cells . The compound’s anti-inflammatory properties are thought to result from the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)acetamide: Similar structure but with a nitro group instead of a methylamino carbonyl group.
N-(4-aminophenyl)acetamide: Contains an amino group instead of a methylamino carbonyl group.
N-(4-chlorophenyl)acetamide: Features a chlorine atom on the phenyl ring.
Uniqueness
N-(4-{[(methylamino)carbonyl]amino}phenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methylamino carbonyl group and an acetamide group makes it a versatile compound for various applications .
Properties
CAS No. |
7151-79-3 |
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Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-[4-(methylcarbamoylamino)phenyl]acetamide |
InChI |
InChI=1S/C10H13N3O2/c1-7(14)12-8-3-5-9(6-4-8)13-10(15)11-2/h3-6H,1-2H3,(H,12,14)(H2,11,13,15) |
InChI Key |
DNBNPZMPGGMHEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)NC |
Origin of Product |
United States |
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